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Introduction

Single-molecule imaging has emerged as a powerful technique to investigate biological
processes at the molecular level, providing insights into protein dynamics, conformational
changes, and biomolecular interactions that are often obscured in ensemble measurements.[1]
[2][3][4][5] Oxazine 750 is a fluorescent dye with emissions in the far-red to near-infrared
region of the spectrum, making it a suitable candidate for single-molecule studies in cellular
environments where autofluorescence is a concern. This document provides detailed
application notes and protocols for utilizing Oxazine 750 in single-molecule imaging
experiments, with a focus on direct stochastic optical reconstruction microscopy (dSTORM), a
super-resolution imaging technique.

Photophysical Properties of Oxazine 750

Understanding the photophysical properties of a fluorophore is critical for designing and
interpreting single-molecule experiments. While a complete dataset for Oxazine 750 is not
readily available in a single source, the following table summarizes its known properties and
those of structurally similar oxazine and near-infrared dyes.
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Property Value Notes
Absorption Maximum (A_abs )  ~650-670 nm In aqueous solution.
Emission Maximum (A_em_) ~680-700 nm In aqueous solution.

Oxazine dyes typically have
high extinction coefficients. For

Molar Extinction Coefficient (g) High example, Oxazine 1 has an €
of 123,000 cm~—/M at 642.5
nm.[6]

The quantum yield of oxazine
dyes can be influenced by the
solvent. For instance, the

] quantum yield of Oxazine 1 is
Fluorescence Quantum Yield

(®_f)

Moderate 0.11 in ethanol and increases
to 0.19 in the more viscous
ethylene glycol.[6] Specific
values for Oxazine 750 are not

consistently reported.

The lifetime of oxazine dyes
like ATTO 655 is around 1.87
ns in water and 3.31 ns in
ethanol.[7]

Fluorescence Lifetime (1_f ) 1-3ns

Oxazine dyes can be induced
to photoswitch, a key
requirement for dASTORM.[8][9]
[10]

Photoswitching Yes

Experimental Setup for Single-Molecule Imaging

A typical single-molecule imaging setup for dSSTORM using Oxazine 750 involves a total
internal reflection fluorescence (TIRF) microscope to minimize background fluorescence.

Key Components:

o Microscope: An inverted microscope equipped for TIRF illumination.
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o Lasers: A high-power laser for excitation of Oxazine 750 (e.g., 640 nm or 647 nm) and a
lower-power laser for photo-activation or -reactivation (e.g., 405 nm).

e Objective Lens: A high numerical aperture (NA = 1.4) oil-immersion objective.

o Detector: A sensitive camera, such as an electron-multiplying charge-coupled device
(EMCCD) or a scientific complementary metal-oxide-semiconductor (SCMOS) camera.

« Filters: Appropriate dichroic mirrors and emission filters to separate the fluorescence signal
from the excitation light.

Experimental Protocols
Protocol 1: Labeling of Biomolecules with Oxazine 750

For successful single-molecule imaging, it is crucial to label the protein or nucleic acid of
interest with the fluorophore.

Materials:

Purified protein or nucleic acid with a reactive group (e.g., cysteine for maleimide chemistry,
or an amine for NHS-ester chemistry).

Oxazine 750 with a suitable reactive group (e.g., Oxazine 750-NHS ester or -maleimide).

Labeling buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5 for NHS esters; pH 6.5-
7.0 for maleimides).

Size-exclusion chromatography column to remove unconjugated dye.

Procedure:

o Dissolve the Oxazine 750 derivative in a small amount of anhydrous dimethylformamide
(DMF) or dimethyl sulfoxide (DMSO).

» Add the dissolved dye to the biomolecule solution in the labeling buffer at a molar excess of
dye to biomolecule (typically 5- to 20-fold).
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 Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C,
protected from light.

o Separate the labeled biomolecule from the free dye using a size-exclusion chromatography
column.

» Determine the labeling efficiency by measuring the absorbance of the protein and the dye.

Protocol 2: Sample Preparation for dSTORM Imaging

Materials:

Microscope coverslips (#1.5 thickness).

Immobilization solution (e.g., poly-L-lysine, biotin-neutravidin system).

Labeled biomolecules.

dSTORM imaging buffer.

Procedure:

Thoroughly clean the coverslips.
e Functionalize the coverslip surface for biomolecule immobilization.

 Incubate the coverslip with the labeled biomolecule solution (typically at pM to nM
concentrations) to achieve a sparse distribution of single molecules.

e Wash away unbound molecules with an appropriate buffer.

e Assemble the coverslip into a flow chamber and add the dSTORM imaging buffer.

Protocol 3: dASTORM Imaging Buffer for Oxazine 750

The composition of the imaging buffer is critical for inducing and controlling the photoswitching
of Oxazine 750. While an optimized buffer for Oxazine 750 is not explicitly published, a
common starting point for far-red dyes in dSTORM is a buffer containing an oxygen scavenger
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and a thiol. For oxazine dyes, the addition of a mild reducing and oxidizing agent can further
control the blinking behavior.

Recommended Buffer Composition:
» Base Buffer: 50 mM Tris-HCI (pH 8.0), 10 mM NacCl.
e Oxygen Scavenging System (GLOX):
o 0.5 mg/mL glucose oxidase
o 40 pg/mL catalase
o 10% (w/v) glucose
e Reducing Agent: 10-100 mM B-mercaptoethanol (BME) or 2-mercaptoethylamine (MEA).
e Optional Redox Couple for Enhanced Switching:
o 1-2 mM Ascorbic Acid (AA) as a reducing agent.
o 10-100 pM Methyl Viologen (MV) as an oxidizing agent.

Note: The optimal concentrations of the buffer components, especially the thiol and redox
couple, may need to be empirically determined for your specific experimental conditions.

Protocol 4: dASTORM Data Acquisition

Procedure:

Mount the sample on the microscope stage.
o Locate the region of interest using low-intensity illumination.

 Increase the power of the 640/647 nm laser to a high intensity (typically 1-10 kW/cm?2) to
switch most of the Oxazine 750 molecules to a dark state.

e Acquire a time-series of images (typically 10,000-40,000 frames) with a typical exposure
time of 20-50 ms per frame.
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» During acquisition, a low-power 405 nm laser can be used to photo-activate molecules back

to the fluorescent state, maintaining a low density of simultaneously fluorescing molecules.

e Process the acquired image series with appropriate single-molecule localization software to

reconstruct a super-resolved image.

Data Presentation
Quantitative Parameters for Single-Molecule Imaging

with Oxazine Dyes

Parameter

Typical Value Range

Significance

High power is required to

Laser Power (640/647 nm) 1-10 kW/cmz ) o
induce photoswitching.
Low power is used for photo-
Laser Power (405 nm) 0.1-10W/cm? o
activation.
For surface immobilization,
) concentration is adjusted to
Dye Concentration 1-100nM ) )
achieve sparse single-
molecule density.
The duration a single molecule
On-time Milliseconds remains in the fluorescent
state.
) o The duration a single molecule
Off-time Milliseconds to Seconds

remains in the dark state.

Higher photon counts lead to

Photons per localization > 500 o o
better localization precision.
The precision with which the

Localization Precision 10-30 nm center of a single molecule can

be determined.

Mandatory Visualizations
Experimental Workflow for Single-Molecule Imaging
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Caption: Workflow for a single-molecule dSTORM experiment.
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Photoswitching Mechanism of Oxazine Dyes in dASTORM
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Caption: Simplified Jablonski diagram for Oxazine 750 photoswitching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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